Dimethyl hexafluoroglutarate

Beschreibung

Eigenschaften

IUPAC Name |

dimethyl 2,2,3,3,4,4-hexafluoropentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F6O4/c1-16-3(14)5(8,9)7(12,13)6(10,11)4(15)17-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZVBCPDYSZAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(=O)OC)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164754 | |

| Record name | Dimethyl perfluoropentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513-62-8 | |

| Record name | Dimethyl hexafluoroglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001513628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl perfluoropentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl hexafluoroglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dimethyl Hexafluoroglutarate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Dimethyl hexafluoroglutarate, a fluorinated organic compound with growing relevance in synthetic and medicinal chemistry. We will delve into its spectral characteristics, synthesis, chemical reactivity, and burgeoning applications, particularly as a versatile building block in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

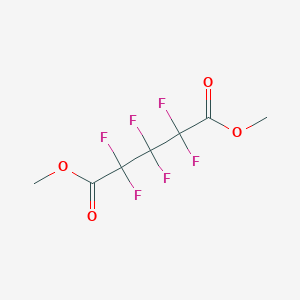

Dimethyl hexafluoroglutarate, with the IUPAC name dimethyl 2,2,3,3,4,4-hexafluoropentanedioate, is a diester of hexafluoroglutaric acid.[1] Its molecular structure is characterized by a five-carbon chain with the central three carbons fully fluorinated, flanked by two methyl ester groups.

Caption: 2D structure of Dimethyl hexafluoroglutarate.

The presence of the hexafluorinated carbon backbone significantly influences the molecule's properties, imparting increased thermal stability and altered reactivity compared to its non-fluorinated analog, dimethyl glutarate. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Dimethyl Hexafluoroglutarate

| Property | Value | Reference(s) |

| IUPAC Name | dimethyl 2,2,3,3,4,4-hexafluoropentanedioate | [1] |

| Synonyms | Dimethyl perfluoroglutarate, HFGDE | [1] |

| CAS Number | 1513-62-8 | [1] |

| Molecular Formula | C₇H₆F₆O₄ | [1] |

| Molecular Weight | 268.11 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | |

| Melting Point | -32 °C | |

| Boiling Point | 100-100.3 °C at 34 mmHg | |

| Density | 1.50 g/cm³ at 20 °C | |

| Refractive Index | 1.350 at 20 °C |

Spectroscopic Characterization

The structural elucidation of Dimethyl hexafluoroglutarate is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. While publicly available spectral data is limited, the expected spectral features can be inferred from its structure and data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent methyl ester groups (-OCH₃). The chemical shift of this singlet would likely appear in the range of 3.7-4.0 ppm, typical for methyl esters.

-

¹³C NMR: The carbon NMR spectrum will provide more detailed structural information. Distinct signals are expected for the carbonyl carbons of the ester groups (δ ≈ 160-170 ppm), the methyl carbons (δ ≈ 50-55 ppm), and the fluorinated carbons of the glutarate backbone. The chemical shifts of the fluorinated carbons will be significantly influenced by the attached fluorine atoms and will exhibit coupling with them.

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the fluorine substitution pattern. Due to the symmetry of the molecule, two multiplets are expected for the CF₂ groups at the 2,4-positions and the CF₂ group at the 3-position.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Dimethyl hexafluoroglutarate will be dominated by strong absorption bands characteristic of its functional groups. Key expected absorptions include:

-

C=O Stretch: A strong, sharp absorption band in the region of 1750-1780 cm⁻¹, characteristic of the carbonyl group in an ester. The electron-withdrawing effect of the adjacent fluorinated carbons may shift this band to a higher frequency compared to non-fluorinated esters.

-

C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹, corresponding to the stretching vibrations of the numerous carbon-fluorine bonds.

-

C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching of the ester functionality.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of Dimethyl hexafluoroglutarate would likely show a molecular ion peak (M⁺) at m/z 268. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, m/z 31) and the loss of the methoxycarbonyl group (-COOCH₃, m/z 59). Fragmentation of the fluorinated carbon chain would also be expected.

Synthesis and Reactivity

Synthesis

Caption: Proposed synthesis of Dimethyl hexafluoroglutarate.

Proposed Experimental Protocol: Fischer Esterification of Hexafluoroglutaric Acid

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hexafluoroglutaric acid (1.0 eq).

-

Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 eq) to the flask.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure Dimethyl hexafluoroglutarate.

Self-Validation: The purity of the final product should be confirmed by NMR and GC-MS to ensure the absence of starting material and byproducts. The yield should be calculated based on the limiting reagent (hexafluoroglutaric acid).

Chemical Reactivity

The chemical reactivity of Dimethyl hexafluoroglutarate is primarily dictated by the ester functional groups and the influence of the perfluorinated backbone.

-

Hydrolysis: Like other esters, Dimethyl hexafluoroglutarate can undergo hydrolysis to yield hexafluoroglutaric acid and methanol. This reaction can be catalyzed by either acid or base. The strong electron-withdrawing effect of the fluorinated alkyl chain is expected to make the carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack, potentially leading to a faster rate of hydrolysis compared to non-fluorinated analogs.

-

Nucleophilic Acyl Substitution: The ester groups can react with a variety of nucleophiles, such as amines to form amides, and Grignard reagents or organolithium compounds to form tertiary alcohols. The enhanced electrophilicity of the carbonyl carbons can facilitate these reactions, sometimes allowing them to proceed under milder conditions.

-

Reduction: The ester groups can be reduced to the corresponding diol, 2,2,3,3,4,4-hexafluoro-1,5-pentanediol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Drug Development and Organic Synthesis

The unique properties conferred by the hexafluoroalkyl chain make Dimethyl hexafluoroglutarate a valuable building block in medicinal chemistry and materials science. The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[2]

Synthesis of Fluorinated Carbohydrates

A notable application of Dimethyl hexafluoroglutarate is its use as a starting material in the de novo enantioselective synthesis of hexafluorinated d-glucose derivatives.[3] In this synthesis, Dimethyl hexafluoroglutarate is reacted with a furyl lithium reagent, followed by a series of stereocontrolled reductions and functional group manipulations to construct the fluorinated sugar ring.[3] Such fluorinated carbohydrates are of significant interest as they can act as probes for studying carbohydrate-protein interactions or as inhibitors of carbohydrate-processing enzymes, with potential applications in antiviral and anticancer therapies.[3]

Caption: Synthetic workflow for hexafluorinated sugars.

Fluorinated Building Block in Medicinal Chemistry

Dimethyl hexafluoroglutarate serves as a versatile fluorinated building block for the introduction of a C5 hexafluorinated moiety into more complex molecules.[2] This can be particularly useful in drug design to:

-

Modulate Lipophilicity: The highly fluorinated segment can significantly increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Enhance Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, thus increasing the in vivo half-life of a drug.

-

Influence Conformation and Binding: The steric and electronic effects of the fluorinated segment can lock a molecule into a specific conformation that enhances its binding to a biological target.

Safety and Handling

Dimethyl hexafluoroglutarate is classified as a combustible liquid and is reported to cause skin and eye irritation, and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[4]

Conclusion

Dimethyl hexafluoroglutarate is a valuable fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its unique physicochemical properties, imparted by the perfluorinated carbon chain, make it an attractive starting material for the synthesis of complex fluorinated molecules, including novel carbohydrate-based therapeutics. As the demand for more effective and metabolically stable drugs continues to grow, the utility of specialized fluorinated synthons like Dimethyl hexafluoroglutarate is expected to increase, opening new avenues for drug discovery and development.

References

-

Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. (2016). Organic Letters. [Link]

-

De Novo Enantioselective Synthesis of Hexafluorinated d-Glucose. (2020). The Journal of Organic Chemistry. [Link]

-

Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. (2016). PubMed. [Link]

-

Dimethyl hexafluoroglutarate. PubChem. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. (2024). Taylor & Francis Online. [Link]

-

Dimethyl hexafluoroglutarate. PubChem. [Link]

-

13C nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of... Doc Brown's Chemistry. [Link]

-

The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. (2022). National Institutes of Health. [Link]

-

Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

-

Fluorinated Building Blocks in Drug Design: New Pathways and Targets. (2024). National Center for Biotechnology Information. [Link]

-

Hydrolysis of Dimethyl Methylphosphonate by the Cyclic Tetramer of Zirconium Hydroxide. (2017). PubMed. [Link]

-

Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. (2022). Helvia Principal. [Link]

- A process for the production of dicarboxylic acid esters.

-

FTIR spectrum of (a) DMF, (b) Xylene, (c) Toluene, (d) Acetone and (e)... ResearchGate. [Link]

-

β,β-DIMETHYLGLUTARIC ACID. Organic Syntheses Procedure. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

predicting likely fragments in a mass spectrum. YouTube. [Link]

-

Fluorinated Building Blocks for Medicinal Chemistry. Apollo Scientific. [Link]

-

Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. (2022). ACS Publications. [Link]

-

Interpretation of mass spectra. [Link]

-

esterification - alcohols and carboxylic acids. Chemguide. [Link]

-

Hydrolysis of Dimethyl Methylphosphonate by the Cyclic Tetramer of Zirconium Hydroxide. ACS Publications. [Link]

-

13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0200787). NP-MRD. [Link]

-

Gas chromatography–Fourier transform infrared spectroscopy reveals dynamic molecular interconversion of oximes. (2019). The Royal Society of Chemistry. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). EPFL. [Link]

-

08.08 Esterification of Carboxylic Acids. YouTube. [Link]

-

sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]

-

Fundamentals of MS (7 of 7) - Fragmentation. YouTube. [Link]

-

Why does DMF (dimethylformamide) have 3 signals in 1H NMR ? YouTube. [Link]

Sources

An In-depth Technical Guide to Fluorinated Organic Compounds: From Synthesis to Application

Abstract

The strategic incorporation of fluorine into organic molecules has become one of the most powerful strategies in modern chemistry, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles of organofluorine chemistry. We will explore the profound impact of fluorine on molecular properties, delve into the primary synthetic methodologies for creating carbon-fluorine bonds, examine its strategic application in drug design, and discuss the essential analytical techniques for characterizing these unique compounds. This document is designed to bridge foundational concepts with field-proven insights, explaining not just the "how" but the critical "why" behind experimental and design choices.

The Fluorine "Factor": A Paradigm Shift in Molecular Design

Fluorine, despite being the most electronegative element, is remarkably rare in natural products. Its introduction into an organic scaffold, however, can induce dramatic and often beneficial changes in a molecule's physicochemical and biological properties.[1][2] This "fluorine factor" stems from a unique combination of characteristics.

-

Size and Electronegativity: Fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere of a hydrogen atom or a hydroxyl group with minimal steric perturbation.[1] However, its extreme electronegativity (3.98 on the Pauling scale) creates a highly polarized and exceptionally strong carbon-fluorine (C-F) bond (bond dissociation energy ~110-126 kcal/mol).[1][3][4]

-

Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross lipid cell membranes and improve absorption and bioavailability.[1][5] This effect is context-dependent and can be fine-tuned by the degree and position of fluorination.

-

Metabolic Stability: The strength of the C-F bond is a cornerstone of its utility in drug design. By replacing a metabolically vulnerable C-H bond with a C-F bond, chemists can effectively "block" sites of oxidative metabolism by enzymes like cytochrome P450s, thereby increasing the drug's half-life and duration of action.[3][4][5][6][7]

-

pKa Modulation: The powerful electron-withdrawing nature of fluorine can significantly lower the pKa (increase the acidity) of nearby acidic protons or lower the pKa of proximal basic amines.[1][5] This modulation is a critical tool for optimizing a drug's solubility, receptor binding, and pharmacokinetic profile.

-

Conformational Control and Binding Affinity: Fluorine substitution can alter molecular conformation through stereoelectronic effects. This can pre-organize a molecule into a bioactive conformation that enhances its binding affinity to a target protein.[1][6]

Synthetic Strategies for Carbon-Fluorine Bond Formation

The construction of the C-F bond is a significant chemical challenge, primarily due to the high reactivity and challenging handling of many fluorine sources. Methodologies are broadly classified into nucleophilic and electrophilic approaches, with modern catalytic techniques expanding the synthetic chemist's toolkit.[8][9]

Nucleophilic Fluorination

Nucleophilic fluorination involves the introduction of a fluoride ion (F⁻) as the nucleophile, typically in a substitution or addition reaction.[8][10]

-

Causality and Mechanism: The dominant mechanism is the SN2 reaction, where a fluoride ion displaces a leaving group (e.g., halide, sulfonate) on an alkyl substrate.[8][10] For electron-deficient aromatic systems, the SNAr (Nucleophilic Aromatic Substitution) mechanism is common.[11][12] A key challenge is the low nucleophilicity of fluoride in protic solvents due to strong hydrogen bonding. Therefore, reactions are typically run in polar aprotic solvents with fluoride sources that have enhanced solubility and reactivity.[13]

-

Common Reagents:

-

Alkali Metal Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are cost-effective but require high temperatures or phase-transfer catalysts to overcome solubility issues.[8][10][13]

-

Ammonium Fluorides: Tetrabutylammonium fluoride (TBAF) offers better solubility in organic solvents but is highly basic and hygroscopic.[12][13]

-

Deoxyfluorinating Agents: Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® are effective for converting alcohols and carbonyls to fluorides but can be volatile and toxic.[8]

-

Protocol 1: Halogen Exchange (Halex) Reaction on an Activated Aromatic Ring

The Halex process is an industrially significant SNAr reaction. The choice of an electron-deficient substrate is critical, as the aromatic ring must be activated towards nucleophilic attack.

-

System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the activated aryl chloride (e.g., 2,4-dinitrochlorobenzene) (1.0 eq).

-

Reagent Addition: Add spray-dried potassium fluoride (2.0-3.0 eq) and a high-boiling polar aprotic solvent (e.g., DMSO, sulfolane). The use of anhydrous KF is crucial to prevent side reactions.

-

Reaction: Heat the mixture to 150-220 °C under a nitrogen atmosphere. The high temperature is necessary to drive the reaction with the sparingly soluble KF.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Electrophilic Fluorination

Electrophilic fluorination utilizes a reagent that delivers an "electrophilic" fluorine atom (F⁺ synthon) to a nucleophilic carbon center, such as an enolate, an aromatic ring, or an alkene.[8][14]

-

Causality and Mechanism: This approach is essential for fluorinating electron-rich substrates that are unreactive towards nucleophilic fluoride. The reagents are designed with a highly electron-withdrawing group attached to a nitrogen atom, which polarizes the N-F bond and makes the fluorine atom susceptible to attack by nucleophiles.[14]

-

Common Reagents:

Protocol 2: α-Fluorination of a β-Ketoester using NFSI

This protocol describes the selective monofluorination at the α-position of a carbonyl, a common strategy in medicinal chemistry. The β-ketoester is chosen for its readily formed enolate.

-

System Preparation: In a round-bottom flask, dissolve the β-ketoester (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, THF).

-

Base Addition: Add a non-nucleophilic base (e.g., sodium hydride, 1.1 eq) at 0 °C to deprotonate the α-carbon and form the enolate in situ. The choice of base prevents competitive reactions at the ester carbonyl.

-

Fluorinating Agent Addition: Once enolate formation is complete (typically 15-30 minutes), add a solution of N-Fluorobenzenesulfonimide (NFSI) (1.2 eq) in the same solvent dropwise at 0 °C. The slow addition helps control the reaction exotherm.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude oil via silica gel column chromatography.

Diagram: Synthetic Approaches to C-F Bond Formation

Caption: Primary pathways for C-F bond formation.

Strategic Application of Fluorine in Drug Discovery

The deliberate incorporation of fluorine is a well-established strategy to enhance the drug-like properties of a therapeutic candidate.[1][6] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom.[16]

The Rationale: Optimizing ADME and Pharmacodynamics

The decision to fluorinate a lead compound is driven by the need to solve specific problems in the drug development pipeline.

-

Blocking Metabolic Soft Spots: As previously mentioned, replacing a C-H bond at a known site of metabolic oxidation with a C-F bond is a primary strategy to increase a drug's half-life and systemic exposure.[3][6][17] For example, the fluorine atoms in ezetimibe serve to block aromatic hydroxylation, significantly improving its pharmacokinetic profile and activity.[18]

-

Tuning Lipophilicity and Bioavailability: While fluorine generally increases lipophilicity, strategic placement can fine-tune this property to optimize a drug's journey through the body.[5] Moderate lipophilicity is often required for passive transport across cell membranes.[5] Fluorination can help a drug pass through the lipid membrane without becoming trapped.[5]

-

Enhancing Target Affinity: The electronic perturbations caused by fluorine can alter hydrogen-bond donor/acceptor strengths or create favorable dipole-dipole interactions within the target protein's binding pocket.[6] This can lead to a significant increase in potency and selectivity, as seen with the BTK inhibitor ibrutinib, where a 4-fluorophenoxy group enhanced binding and improved pharmacokinetics.[6]

Case Studies: FDA-Approved Fluorinated Drugs

The success of this strategy is evident across numerous therapeutic areas.[6][19][20]

| Drug Name (Brand Name) | Therapeutic Area | Role of Fluorine |

| Atorvastatin (Lipitor®) | Cardiovascular | The 4-fluorophenyl group is a crucial structural requirement for HMG-CoA reductase inhibition and biological activity.[18] |

| Fluoxetine (Prozac®) | CNS / Antidepressant | The -CF₃ group increases lipophilicity, facilitating passage across the blood-brain barrier, and enhances metabolic stability. |

| Sofosbuvir (Sovaldi®) | Antiviral (Hepatitis C) | The fluorinated sugar moiety is key to the drug's mechanism of action as a viral RNA polymerase inhibitor. |

| Pirtobrutinib (Jaypirca™) | Oncology | Approved in 2023, this drug for B-cell lymphomas incorporates fluorine to optimize its pharmacokinetic and pharmacodynamic profile.[21] |

| Flortaucipir (¹⁸F) | Diagnostic Imaging | A radiolabeled tracer used in PET imaging to visualize tau protein aggregates in the brain for Alzheimer's disease diagnosis.[19][22] |

Diagram: Impact of Fluorination on Drug Properties

Caption: Logical flow of how fluorination improves drug candidates.

Analytical Characterization of Organofluorine Compounds

The unique properties of fluorine necessitate specialized analytical techniques for the unambiguous characterization of fluorinated molecules.

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for characterizing organofluorine compounds. The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. The chemical shift range is very wide (~800 ppm), making it highly sensitive to the local electronic environment. ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants provide invaluable structural information. Computational methods are increasingly used to predict ¹⁹F NMR shifts, aiding in the identification of novel compounds and their metabolites.[23][24]

-

Mass Spectrometry (MS): In mass spectrometry, fluorinated compounds often exhibit characteristic fragmentation patterns. However, the high strength of the C-F bond means that molecular ions can be small or absent in some cases.[25][26] A significant challenge is that standard mass spectrometry workflows can miss a large percentage of fluorinated products in complex mixtures.[24] Advanced techniques like inductively coupled plasma mass spectrometry (ICP-MS) can provide highly sensitive elemental fluorine analysis, offering a compound-independent method for quantification.[27]

-

X-ray Crystallography: This technique provides definitive proof of structure, including the absolute configuration of stereocenters and the precise conformational effects induced by fluorine substitution. It is invaluable for validating computational models and understanding protein-ligand interactions at an atomic level.

Diagram: Analytical Workflow for a Novel Fluorinated Compound

Caption: A standard workflow for characterizing new organofluorine compounds.

Conclusion and Future Perspectives

Organofluorine chemistry has evolved from a niche discipline to a central pillar of modern drug discovery and materials science. The ability to strategically install fluorine atoms allows chemists to rationally design molecules with enhanced metabolic stability, bioavailability, and target affinity. While traditional synthetic methods remain workhorses, the future lies in the development of more efficient, selective, and safer fluorination techniques. Key areas of innovation include:

-

Late-Stage Fluorination: Methods that allow for the introduction of fluorine at a late stage in a complex synthesis are highly sought after, as they enable rapid diversification of advanced drug candidates.

-

Catalytic Methods: The expansion of transition-metal and organocatalyzed reactions will continue to provide milder and more selective pathways to complex fluorinated molecules.[28][29][30]

-

Biocatalysis: Harnessing the power of enzymes, either naturally occurring or engineered through directed evolution, represents a promising frontier for achieving highly selective and environmentally benign C-F bond formation.[31][32][33][34]

The continued exploration of fluorine's unique properties, coupled with innovations in synthetic and analytical chemistry, ensures that the "fluorine factor" will remain a dominant and enabling force in scientific discovery for years to come.

References

- Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination - Organofluorine / Alfa Chemistry. (URL: )

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (URL: [Link])

- Fluorine in drug discovery: Role, design and case studies. (URL: )

-

The role of fluorine in medicinal chemistry. (URL: [Link])

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. (URL: [Link])

-

Electrophilic NF Fluorinating Agents | Chemical Reviews - ACS Publications. (URL: [Link])

-

Fluorine biocatalysis - PubMed. (URL: [Link])

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. (URL: [Link])

-

Reactivities of electrophilic N–F fluorinating reagents - RSC Publishing. (URL: [Link])

-

Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - Research Repository UCD. (URL: [Link])

-

Biocatalytic asymmetric C(sp3)–H fluorination enabled by directed evolution of nonheme Fe enzymes Liu-Peng Zhao1, Binh Khanh - ChemRxiv. (URL: [Link])

-

Catalytic, Enantioselective Fluorination Reactions. (URL: [Link])

-

C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC. (URL: [Link])

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (URL: [Link])

-

Tactical Applications of Fluorine in Drug Design and Development - ResearchGate. (URL: [Link])

-

Biocatalytic enantioselective C(sp3)-H fluorination enabled by directed evolution of non-haem iron enzymes - PubMed. (URL: [Link])

-

Electrophilic Fluorination - Bryn Mawr College. (URL: [Link])

-

What Are Fluorinating Agents? - Sparrow Chemical. (URL: [Link])

-

Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (URL: [Link])

-

Electrophilic fluorination - Wikipedia. (URL: [Link])

-

Mass spectra of fluorocarbons. (URL: [Link])

-

The Role of Fluorinated Aromatics in Modern Drug Discovery. (URL: [Link])

-

Mass Spectra of Fluorocarbons. (URL: [Link])

-

Electrophilic Fluorination with N-F Reagents - Organic Reactions. (URL: [Link])

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (URL: [Link])

-

Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). (URL: [Link])

-

Nucleophilic Fluorination - The Doyle Group - UCLA. (URL: [Link])

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. (URL: [Link])

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (URL: [Link])

-

Catalysis for Fluorination and Trifluoromethylation - PMC - NIH. (URL: [Link])

-

Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 | Bentham Science. (URL: [Link])

-

Nucleophilic Fluorination by F- - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

-

An Enantioselective Biocatalytic C–H Fluorination - ChemistryViews. (URL: [Link])

-

Biocatalytic Fluoroalkylation Using Fluorinated S-Adenosyl-l-methionine Cofactors. (URL: [Link])

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - ACS Publications. (URL: [Link])

-

Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC. (URL: [Link])

-

Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions | Chemical Reviews - ACS Publications. (URL: [Link])

-

Fluorinated Drugs Approved by the FDA (2016–2022) - Encyclopedia.pub. (URL: [Link])

-

Carbon–fluorine bond - Wikipedia. (URL: [Link])

-

High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow | Analytical Chemistry - ACS Publications. (URL: [Link])

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC. (URL: [Link])

-

Carbon–Fluorine Bond Formation - Harvard DASH. (URL: [Link])

-

Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI. (URL: [Link])

-

Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent | Accounts of Chemical Research - ACS Publications. (URL: [Link])

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. organicreactions.org [organicreactions.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

- 13. dash.harvard.edu [dash.harvard.edu]

- 14. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 15. brynmawr.edu [brynmawr.edu]

- 16. apolloscientific.co.uk [apolloscientific.co.uk]

- 17. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]

- 18. mdpi.com [mdpi.com]

- 19. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 21. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 26. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. organicreactions.org [organicreactions.org]

- 29. mdpi.com [mdpi.com]

- 30. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Fluorine biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. chemrxiv.org [chemrxiv.org]

- 33. Biocatalytic enantioselective C(sp3)-H fluorination enabled by directed evolution of non-haem iron enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. chemistryviews.org [chemistryviews.org]

Methodological & Application

Dimethyl hexafluoroglutarate as a derivatization reagent for GC

Application Note: Hexafluoroglutaric Anhydride (HFGA) and Dimethyl Hexafluoroglutarate in GC Derivatization

Part 1: Core Directive & Technical Clarification

Executive Summary: This guide addresses the application of Hexafluoroglutaric Anhydride (HFGA) as a specialized derivatization reagent for Gas Chromatography (GC), particularly for Electron Capture Detection (ECD) and Mass Spectrometry (MS).

Critical Terminology Clarification: While the topic requested is "Dimethyl hexafluoroglutarate," it is crucial to distinguish between the reagent and the analyte/standard:

-

Hexafluoroglutaric Anhydride (HFGA): The reactive acylating agent used to derivatize amines, alcohols, and phenols. It introduces a highly fluorinated moiety, enhancing volatility and ECD sensitivity.

-

Dimethyl Hexafluoroglutarate (DMHFG): The stable diester form (CAS 1513-62-8). It is typically the product of derivatizing hexafluoroglutaric acid with methanol, or used as an Internal Standard due to its high stability and similar retention characteristics to HFGA derivatives. It is not a direct derivatization reagent for analytes.

This protocol focuses on the use of HFGA to create fluorinated derivatives, while highlighting the role of DMHFG as a reference standard.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanism of Action

HFGA acts as a bifunctional acylating agent. Unlike monofunctional reagents (e.g., TFAA, HFBA) which cap functional groups, HFGA can react with nucleophiles (amines, alcohols) to form an intermediate amide-acid or ester-acid .

For GC analysis, this intermediate is often processed in one of two ways:

-

Cyclization (Imide Formation): Under high heat or specific catalytic conditions, primary amines can cyclize with the anhydride to form stable hexafluoroglutarimides . This eliminates active hydrogens and creates a highly volatile, non-polar ring structure.

-

Two-Step Derivatization (Methylation): The free carboxylic acid generated after the initial acylation is methylated (e.g., using BF3-Methanol or Diazomethane) to form a methyl ester-amide . This is often preferred if cyclization is incomplete or thermally unstable.

Advantages:

-

ECD Sensitivity: The introduction of six fluorine atoms provides a massive cross-section for electron capture, allowing detection limits in the femtogram range.

-

Mass Spectral Tagging: The heavy fluorinated group provides characteristic fragment ions, aiding in structural elucidation.

-

Retention Shift: The bulky fluorinated group significantly shifts retention times, separating analytes from non-fluorinated matrix interferences.

Experimental Protocol

Reagents Required:

-

Hexafluoroglutaric Anhydride (HFGA): >97% purity (Store in desiccator).

-

Solvent: Anhydrous Ethyl Acetate or Acetonitrile.

-

Catalyst (Optional): Pyridine or Trimethylamine (use with caution as bases can induce polymerization).

-

Methylating Agent (for Method B): BF3-Methanol (14%) or Diazomethane (etherial solution).

-

Internal Standard: Dimethyl Hexafluoroglutarate (DMHFG).[1][2][3]

Method A: One-Step Cyclization (Target: Primary Amines)

-

Sample Prep: Dissolve dry residue of analyte (e.g., 10-50 µg) in 100 µL of Ethyl Acetate.

-

Reagent Addition: Add 50 µL of HFGA.

-

Reaction: Cap vial tightly. Heat at 70°C for 30 minutes .

-

Note: The heat promotes the dehydration of the intermediate amic acid to the cyclic imide.

-

-

Cleanup: Evaporate solvent and excess anhydride under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Redissolve in 100 µL of Ethyl Acetate containing the Internal Standard (DMHFG).

-

Injection: Inject 1-2 µL into GC-ECD/MS.

Method B: Two-Step Acylation-Methylation (Target: Alcohols/Phenols/Secondary Amines)

-

Acylation: Dissolve sample in 100 µL Acetonitrile. Add 50 µL HFGA. Heat at 60°C for 20 mins.

-

Evaporation: Evaporate to dryness under Nitrogen (removes excess HFGA).

-

Result: Analyte is now an amide-acid or ester-acid.

-

-

Methylation: Add 100 µL of BF3-Methanol. Heat at 60°C for 10 mins.

-

Extraction: Add 200 µL of Hexane and 200 µL of Water. Shake vigorously.

-

Analysis: Inject the upper Hexane layer (containing the methyl ester derivative).

Part 3: Visualization & Formatting

Experimental Workflow Diagram

Caption: Workflow for derivatization using HFGA. Method A forms cyclic imides (primary amines), while Method B forms methyl esters (general).

Data Summary: Derivative Properties

| Parameter | Hexafluoroglutarimide (Cyclic) | Methyl Hexafluoroglutaroyl Ester | Dimethyl Hexafluoroglutarate (Standard) |

| Analyte Type | Primary Amines | Alcohols, Phenols, Sec-Amines | N/A (Reference Material) |

| Mechanism | Cyclization (-H2O) | Acylation + Methylation | N/A |

| Fluorine Count | 6 | 6 | 6 |

| Stability | High (Thermal & Hydrolytic) | Moderate (Sensitive to moisture) | Very High |

| Main Use | Specificity for 1° Amines | General Profiling | Internal Standard / Retention Marker |

References

- Blau, K., & King, G. (1977). Handbook of Derivatives for Chromatography. Heyden.

- Little, J. L. (1999). "Derivatization of Amines for GC-MS". Journal of Chromatography A.

-

TCI Chemicals. (2023). Product Specification: Dimethyl Hexafluoroglutarate (CAS 1513-62-8).[4] Link

- Sigma-Aldrich. (2023). Hexafluoroglutaric Anhydride Product Sheet.

- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

Note: While specific "Application Notes" for HFGA are rare in modern vendor literature compared to TFAA, the chemistry is well-established in the foundational texts cited above (Blau & King, Knapp).

Sources

Application Note: Electrochemical Fluorination of Glutarate Derivatives

Executive Summary

The introduction of fluorine into the

This guide details the Electrochemical Fluorination (ECF) of glutarate derivatives, focusing on two primary pathways: Anodic

Mechanistic Principles

Electrochemical fluorination of aliphatic esters like glutarates operates via an oxidative mechanism at the anode. Understanding the electron transfer kinetics is vital for controlling mono- vs. di-fluorination.

Pathway A: Direct Anodic -C-H Activation

This pathway targets the

-

Oxidation: The enol form of the ester or the substrate itself is oxidized at the anode to generate a radical cation.

-

Deprotonation: Loss of a proton generates a carbon-centered radical.

-

Second Oxidation: The radical is further oxidized to a carbocation (EC mechanism).

-

Nucleophilic Attack: The fluoride ion (

) from the electrolyte attacks the carbocation.

Pathway B: Decarboxylative Fluorination (Hofer-Moest)

Applicable to mono-methyl glutarate substrates.

-

Carboxylate Oxidation: The free carboxylate is oxidized to a carboxyl radical.

-

Decarboxylation: Loss of

generates an alkyl radical.[1] -

Fluorination: The radical is oxidized to a cation, which is then trapped by fluoride.

Mechanistic Workflow Diagram

Caption: Dual-pathway mechanism for anodic fluorination. Path A follows C-H activation; Path B follows decarboxylation.

Experimental Setup & Equipment

Success in ECF relies heavily on the "Hardware" to manage the high oxidation potentials required (>2.0 V vs SCE).

| Component | Specification | Rationale |

| Potentiostat | Galvanostat/Potentiostat (e.g., 30V compliance) | Must support Constant Current (CCE) and Constant Potential (CPE). |

| Anode | Platinum (Pt) Sheet ( | Essential. Carbon anodes often degrade or intercalate fluoride, leading to passivation. |

| Cathode | Platinum (Pt) or Stainless Steel | Pt is preferred to lower hydrogen overpotential.[2] |

| Cell Type | Undivided Beaker Cell (Teflon/PFA) | Glass can etch upon prolonged exposure to HF. Use PFA (perfluoroalkoxy) vessels. |

| Reference | Ag/Ag+ (in MeCN) | Optional for CCE, mandatory for CPE to monitor oxidation potential. |

Electrochemical Cell Diagram

Caption: Standard undivided cell configuration using PFA vessel to prevent glass etching by HF.

Protocol A: Direct -C-H Fluorination of Dimethyl Glutarate

This protocol is designed for the direct introduction of fluorine alpha to the ester group. Note that unactivated esters have high oxidation potentials; this protocol uses high current density to overcome this.

Reagents[2][3][4]

-

Substrate: Dimethyl glutarate (1.0 mmol)

-

Solvent: Acetonitrile (MeCN), anhydrous (10 mL)

-

Electrolyte/F- Source:

(Triethylamine trihydrofluoride) - 0.5 mL to 1.0 mL.

Step-by-Step Methodology

-

Preparation: In a 20 mL PFA vial, dissolve dimethyl glutarate (160 mg, 1 mmol) in 10 mL of anhydrous MeCN.

-

Electrolyte Addition: Add 0.5 mL of

via syringe. Caution: Corrosive. -

Assembly: Insert the Pt sheet anode and Pt coil cathode. Ensure electrodes are parallel with a gap of ~5 mm.

-

Electrolysis:

-

Set the power supply to Constant Current (CCE) .

-

Current Density: 30–50 mA/cm² .

-

Charge: Pass 2.5 to 3.0 F/mol of charge. (Calculation:

). -

Stirring: Vigorous stirring is required to prevent local concentration gradients.

-

-

Work-up:

-

Pour reaction mixture into saturated

solution (neutralizes HF). -

Extract with Ethyl Acetate (

mL). -

Dry organic layer over

and concentrate.

-

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Expected Results

-

Major Product:

-fluorodimethyl glutarate. -

By-products:

-difluoro derivatives (if excess charge is passed).

Protocol B: Decarboxylative Fluorination (Hofer-Moest)

This protocol converts Mono-methyl glutarate into Methyl 4-fluorobutanoate .

Reagents

-

Substrate: Mono-methyl glutarate (1.0 mmol)

-

Solvent: MeCN / Water (9:1 ratio) - Water is critical for the Hofer-Moest pathway to assist decarboxylation, though strictly anhydrous conditions favor cation formation. For fluorination, we use MeCN with minimal water to favor cation trapping by F- rather than OH-.

-

Electrolyte:

(excess, ~5 equiv).

Step-by-Step Methodology

-

Dissolution: Dissolve Mono-methyl glutarate in MeCN (10 mL).

-

Base Treatment: Add

(0.5 equiv) to ensure partial deprotonation of the carboxylic acid, facilitating anodic oxidation of the carboxylate. -

Electrolysis:

-

Anode: Platinum.[3]

-

Mode: Constant Potential (CPE) is preferred here to target the carboxylate oxidation specifically (~2.0 - 2.2 V vs Ag/Ag+).

-

Alternative (CCE): 10 mA/cm².

-

-

Termination: Stop when 2.2 F/mol charge is passed.

-

Work-up: Standard extraction as per Protocol A.

Troubleshooting & Optimization (Expertise)

| Issue | Probable Cause | Corrective Action |

| Passivation (Current drop) | Polymer film formation on anode. | Pulse Electrolysis: Switch polarity periodically (e.g., every 30s) to clean the electrode surface. |

| Low Yield | Nucleophilic competition from | Ensure MeCN is anhydrous. Use molecular sieves in the cell if necessary. |

| Selectivity Issues | Over-oxidation (Difluorination). | Reduce charge passed (stop at 2.0 F/mol). Lower current density. |

| Glass Etching | HF reacting with glassware. | Mandatory: Use Teflon, PFA, or Polypropylene vessels. |

References

-

Fuchigami, T., & Inagi, S. (2011).[4][5] Selective electrochemical fluorination of organic molecules and macromolecules in ionic liquids.[4][5] Chemical Communications.[4][5][6] Link

-

Frontana-Uribe, B. A., et al. (2010). Organic Electrochemistry: The Fifth Edition. (General reference for Hofer-Moest and Anodic Fluorination principles). Link

-

Hasegawa, M., Ishii, H., & Fuchigami, T. (2002).[7] Regioselective anodic fluorination of ethers and esters using ionic liquids.[8] Tetrahedron Letters.[7][9] Link

-

Dawood, K. M., et al. (2006). Anodic fluorination of ester derivatives.[10][7] Journal of Fluorine Chemistry. (Validating Et3N-3HF protocols). Link

-

Wiebe, A., et al. (2018). Electrifying Organic Synthesis. (Waldvogel Group Review on modern electro-organic synthesis). Link

Sources

- 1. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholar.google.com [scholar.google.com]

- 5. Selective electrochemical fluorination of organic molecules and macromolecules in ionic liquids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. electrochem.org [electrochem.org]

- 8. researchgate.net [researchgate.net]

- 9. Metal-catalyzed Decarboxylative Fluoroalkylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. revroum.lew.ro [revroum.lew.ro]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Dimethyl Hexafluoroglutarate Synthesis

Welcome to the dedicated technical support guide for the synthesis of Dimethyl hexafluoroglutarate. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high yields for this important fluorinated intermediate. As a compound utilized in the development of advanced materials, pharmaceuticals, and agrochemicals, optimizing its synthesis is critical.[1] This guide moves beyond simple procedural lists to explain the underlying chemical principles, helping you diagnose problems and implement robust, field-proven solutions.

Section 1: Core Principles of the Reaction: Fischer-Speier Esterification

The synthesis of Dimethyl hexafluoroglutarate from hexafluoroglutaric acid and methanol is a classic Fischer-Speier esterification. This is an acid-catalyzed equilibrium reaction. Understanding this equilibrium is the single most important factor in troubleshooting low yields. The reaction proceeds by the protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

The critical takeaway is that water is a product. According to Le Châtelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, directly reducing your potential yield. Therefore, the rigorous exclusion and active removal of water are paramount.

Caption: General mechanism for Fischer-Speier Esterification.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and critical factor causing low yields in this esterification? A: Without a doubt, the presence of water. Moisture can be introduced through wet reagents (hexafluoroglutaric acid, methanol), solvents, or even from atmospheric humidity in improperly dried glassware. Water actively reverses the reaction, leading to poor yields.[2][3]

Q2: What is the recommended type of catalyst? A: A strong protic acid is typically required. Concentrated sulfuric acid is common, but can sometimes cause charring. p-Toluenesulfonic acid is an excellent, often milder alternative that is less likely to cause decomposition.[4] For challenging fluorinated systems, specialized catalysts can also be considered.[5][6][7]

Q3: How can I effectively remove water during the reaction? A: The most effective method is azeotropic removal using a Dean-Stark apparatus with a suitable solvent like toluene or cyclohexane.[4] Alternatively, adding activated 3Å or 4Å molecular sieves to the reaction flask can sequester the water as it is formed.

Q4: My reaction seems to stall and never reaches full conversion. Why? A: This is a classic sign of the reaction reaching equilibrium. If you are not actively removing water, the reaction will stop once the rate of the forward reaction (esterification) equals the rate of the reverse reaction (hydrolysis). To push the reaction to completion, you must remove the water by-product.

Section 3: In-Depth Troubleshooting Guide

This guide is structured by observable symptoms. Identify the symptom that best matches your experimental outcome to diagnose the potential cause and find a validated solution.

Symptom 1: Very Low or No Product Formation

If you observe primarily unreacted starting materials after the reaction period, consider the following causes.

-

Potential Cause A: Reagent Purity and Dryness

-

Expertise: The hygroscopic nature of hexafluoroglutaric acid and the presence of water in commercial grades of methanol are common culprits. Impurities in the starting acid can also inhibit the catalyst.

-

Trustworthiness (Self-Validation): Before starting, you must validate the purity and dryness of your reagents. A small amount of water can have a dramatic negative impact on the reaction equilibrium.

-

Solution Protocol: Reagent Verification & Drying

-

Hexafluoroglutaric Acid: Confirm purity via NMR or GC-MS. If it appears clumpy or wet, dry it under high vacuum for several hours before use.

-

Methanol: Use a freshly opened bottle of anhydrous grade methanol. For absolute certainty, dry it over activated 3Å molecular sieves for 24 hours, then distill onto the reaction flask.

-

Solvent: If using a solvent for azeotropic distillation (e.g., toluene), ensure it is anhydrous grade.

-

Glassware: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and assemble it hot under a stream of dry nitrogen or argon.

-

-

-

Potential Cause B: Ineffective Catalyst or Unfavorable Equilibrium

-

Expertise: The reaction equilibrium may heavily favor the reactants without a strong driving force to remove the water by-product.

-

Trustworthiness (Self-Validation): Implementing a water-removal strategy provides constant validation that the reaction is being pushed towards the product side.

-

Solution Protocol: Reaction Setup with Dean-Stark Trap

-

Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser, all oven-dried.

-

To the flask, add hexafluoroglutaric acid and a solvent that forms an azeotrope with water (e.g., toluene). The solvent volume should be sufficient to fill the Dean-Stark trap.

-

Add the acid catalyst (see Table 1 for recommendations).

-

Add methanol.

-

Heat the mixture to reflux. As the reaction proceeds, the water-toluene azeotrope will distill into the trap, where the denser water will separate to the bottom, and the toluene will return to the flask. This physically removes water, driving the reaction to completion.

-

-

Symptom 2: Incomplete Conversion (Mixture of Starting Material, Mono-ester, and Di-ester)

Observing a mix of products and starting materials suggests the reaction is proceeding but is either too slow or has stalled.

-

Potential Cause: Insufficient Reaction Time or Sub-optimal Temperature

-

Expertise: Esterification of sterically hindered or electron-deficient acids like hexafluoroglutaric acid can be sluggish. The reaction may require extended time at reflux to proceed to the di-ester.

-

Trustworthiness (Self-Validation): Monitoring the reaction progress provides clear data on whether more time is needed.

-

Solution:

-

Reaction Monitoring: Track the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Extend Reaction Time: If the reaction is progressing but is not complete, continue refluxing for an additional 4-12 hours.

-

Optimize Temperature: Ensure the reaction is maintaining a steady reflux. If using a high-boiling solvent like toluene, the temperature should be sufficient.

-

-

| Parameter | Recommended Range | Rationale |

| Molar Ratio (Methanol:Acid) | 5:1 to 10:1 | Using a large excess of methanol can help shift the equilibrium towards the products. |

| Catalyst Loading (mol %) | 1-5 mol % | Sufficient to catalyze the reaction without causing excessive side reactions. |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. |

| Reaction Time | 4 - 24 hours | Highly dependent on scale and efficiency of water removal. Monitor for completion. |

| Table 1: Recommended Reaction Parameters |

Symptom 3: Low Isolated Yield After a Successful Reaction

If reaction monitoring shows high conversion, but the final isolated yield is low, the issue lies in the work-up and purification steps.

-

Potential Cause: Product Loss During Work-up and Purification

-

Expertise: Dimethyl hexafluoroglutarate, being an ester, is susceptible to hydrolysis under either acidic or basic conditions during the aqueous work-up. Furthermore, its relatively high boiling point requires careful vacuum distillation to avoid product loss.

-

Trustworthiness (Self-Validation): A careful and methodical work-up ensures that the product synthesized in the flask is successfully transferred to the final vial.

-

Solution Protocol: Optimized Work-up and Purification

-

Cooling: After the reaction is complete, cool the mixture to room temperature.

-

Catalyst Neutralization: Slowly and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Caution: This will generate CO₂ gas. Add slowly with good stirring to avoid foaming over. Do not use strong bases like NaOH, which can saponify (hydrolyze) the ester product.

-

Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine (saturated NaCl solution) to help remove water.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude oil by vacuum distillation. Given the product's flash point of 93°C[8], its boiling point at atmospheric pressure is likely high. A good vacuum is essential to distill it at a reasonable temperature and prevent decomposition.

-

-

Section 4: Visual Troubleshooting Workflow

Use this decision tree to guide your troubleshooting process systematically.

Caption: A step-by-step decision tree for troubleshooting.

References

- Li, G., et al. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Royal Society of Chemistry.

- Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PMC.

- Paquin, J. F., et al. (2016). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. PubMed.

- Fluorochem. Dimethyl hexafluoroglutarate. Fluorochem.

- Paquin, J. F., et al. (2016). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E | Request PDF. ResearchGate.

- Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate.

- ChemicalBook. (2025). Dimethyl glutarate: synthesis and oxidation reaction. ChemicalBook.

- Chem-Impex. Dimethyl hexafluoroglutarate. Chem-Impex.

- PubChem. (2025). Dimethyl hexafluoroglutarate. National Institutes of Health.

- Santa Cruz Biotechnology. Dimethyl Hexafluoroglutarate. Santa Cruz Biotechnology, Inc.

- Martin, D., et al. (2016). A Comparative Study of the Impact of Moisture on the Dielectric Capability of Esters for Large Power Transformers. ResearchGate.

- CP Lab Safety. Dimethyl Hexafluoroglutarate, 1 gram, Each. CP Lab Safety.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Dimethyl Glutarate: Synthesis Routes and Industrial Applications for Chemical Manufacturers. NINGBO INNO PHARMCHEM CO.,LTD.

- Islam, S. M., et al. (2018). Performance of Natural Ester as a Transformer Oil in Moisture-Rich Environments. MDPI.

- Martin, D., et al. (2016). A Comparative Study of the Impact of Moisture on the Dielectric Capability of Esters for Large Power Transformers. ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dimethyl glutarate: synthesis and oxidation reaction_Chemicalbook [chemicalbook.com]

- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fluorochem.co.uk [fluorochem.co.uk]

Technical Support Center: Catalyst Deactivation in Dimethyl Hexafluoroglutarate Synthesis

Welcome to the technical support center for the synthesis of Dimethyl Hexafluoroglutarate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation during this synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the robustness and efficiency of your experimental work.

Introduction

The synthesis of Dimethyl Hexafluoroglutarate, typically achieved through the esterification of hexafluoroglutaric acid with methanol, relies on the efficiency of an acid catalyst. However, catalyst deactivation is a common hurdle that can lead to decreased reaction rates, lower yields, and process inefficiencies. This guide provides a structured approach to understanding, diagnosing, and mitigating catalyst deactivation in this specific context.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter.

FAQ 1: My reaction rate has significantly decreased, or the reaction is not going to completion. What are the likely causes related to the catalyst?

A decrease in reaction rate is a primary indicator of catalyst deactivation. The underlying causes can be broadly categorized into poisoning, fouling, thermal degradation, and leaching of active sites.

-

Poisoning: This occurs when impurities in your reactants or solvent strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons in esterification reactions include water (in excess), basic compounds (e.g., amines), and sulfur-containing compounds. In the context of fluorinated compounds, residual impurities from the synthesis of hexafluoroglutaric acid could also act as poisons.

-

Fouling: This involves the physical deposition of substances on the catalyst surface, blocking access to the active sites. In this synthesis, potential foulants include polymeric byproducts, coke (carbonaceous deposits), or insoluble salts that may form during the reaction.[1]

-

Thermal Degradation: If the reaction is conducted at excessively high temperatures, the catalyst itself can degrade. For solid catalysts, this can manifest as sintering, where the catalyst particles agglomerate, leading to a loss of surface area and active sites.[1]

-

Leaching: With both homogeneous and heterogeneous catalysts, the active species can be lost from the catalyst phase into the reaction medium.[2][3] For solid acid catalysts, this is an irreversible form of deactivation.[2][3]

Troubleshooting Flowchart for Decreased Reaction Rate

Caption: Overview of general and fluorine-specific catalyst deactivation pathways.

FAQ 3: Can I regenerate my deactivated catalyst?

The possibility of regeneration depends on the deactivation mechanism.

-

Fouling/Coking: Catalysts deactivated by the deposition of organic materials can often be regenerated. A common method is calcination, where the catalyst is heated in a controlled atmosphere (e.g., air or a mixture of air and inert gas) to burn off the deposits. [4]The temperature and atmosphere must be carefully controlled to avoid thermal damage to the catalyst.

-

Poisoning: Regeneration from poisoning is more challenging and depends on the nature of the poison. If the poison is weakly adsorbed, a simple washing step or thermal treatment might be sufficient. For strongly chemisorbed poisons, more aggressive chemical treatments may be necessary, but these can also damage the catalyst.

-

Thermal Degradation and Leaching: These deactivation mechanisms are generally irreversible. If your catalyst has undergone significant sintering or loss of active material, replacement is typically the only option.

Experimental Protocol: Temperature Programmed Oxidation (TPO) for Coke Quantification

This protocol is for characterizing a coked solid acid catalyst to determine the amount and nature of the carbonaceous deposits.

Objective: To quantify the amount of coke on a spent catalyst and determine the temperature at which it combusts, providing insights into the nature of the deposits.

Materials:

-

Spent catalyst sample

-

Fresh (unused) catalyst sample (for baseline)

-

TPO instrument with a mass spectrometer or infrared detector for analyzing off-gases (CO₂)

-

Oxidizing gas mixture (e.g., 5% O₂ in an inert gas like He or Ar)

-

Inert gas (for purging)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the spent catalyst (typically 10-50 mg) and place it in the TPO reactor.

-

Purging: Purge the system with an inert gas at a controlled flow rate to remove any adsorbed species and air.

-

Heating Program: Begin heating the sample at a constant rate (e.g., 10 °C/min) under the flow of the oxidizing gas mixture.

-

Data Collection: Continuously monitor the concentration of CO₂ in the effluent gas using the detector as a function of temperature.

-

Baseline Correction: Run a blank experiment with an empty reactor and a baseline with the fresh catalyst to account for any background signals.

-

Data Analysis: The amount of coke can be quantified by integrating the area under the CO₂ evolution peak. The temperature of the peak maximum provides information about the reactivity of the coke.

Data Presentation:

| Catalyst Sample | Coke Content (wt%) | Peak Combustion Temperature (°C) |

| Fresh Catalyst | < 0.1 | N/A |

| Spent Catalyst (Batch 1) | 5.2 | 450 |

| Spent Catalyst (Batch 2) | 8.9 | 480 |

Concluding Remarks

Catalyst deactivation is a multifaceted challenge in the synthesis of Dimethyl hexafluoroglutarate. A systematic approach to troubleshooting, beginning with the analysis of reactants and culminating in the detailed characterization of the spent catalyst, is crucial for identifying the root cause of deactivation. By understanding the potential deactivation pathways, including those specific to fluorinated compounds, researchers can develop more robust and efficient catalytic processes.

References

-

Tarantino, G. (2016). Decarboxylative fluorination of carboxylic acids with heterogeneous catalysts. European Chemistry Congress. [Link]

-

Gao, Y., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances. [Link]

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft.

- Bartoli, G., et al. (2007).

-

Sanz, I., et al. (2018). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry. [Link]

-

(2022). How to Clean and Safely Remove HF from Acid Digestion Solutions for Ultra-Trace Analysis: A Microwave-Assisted Vessel-Inside-Vessel Protocol. MDPI. [Link]

-

(2025). Revamp of HF alkylation unit employs solid-acid catalyst. ResearchGate. [Link]

-

(2025). Novel technique to regenerate activated alumina bed saturated by fluoride ions. ResearchGate. [Link]

-

(2025). The impact of hydrofluoric acid surface treatment on the performance of a porcelain laminate restorative material. ResearchGate. [Link]

-

(2025). Catalytic Behaviors of Cr2O3 and CrO3/Cr2O3 Catalysts for Gas Phase Fluorination of 2-Chloro-1,1,1-trifluoroethane: Active Species and Catalyst Deactivation. ResearchGate. [Link]

-

(2021). Reaction mechanism for fluorination reactions with hydroxylated alumina sites: Pathways promoting aluminum combustion. The Journal of Chemical Physics. [Link]

-

(2020). Research Progress on Stability of Solid Acid Catalysts. ResearchGate. [Link]

-

(2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

- Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.

-

(2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [Link]

-

(2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]

-

(2022). Fischer–Speier esterification. Wikipedia. [Link]

-

(2022). Selective Leaching of Valuable Metals from Spent Fluid Catalytic Cracking Catalyst with Oxalic Acid. MDPI. [Link]

-

(2019). Acid Fluorides in Transition-Metal Catalysis: A Good Balance between Stability and Reactivity. PubMed. [Link]

-

(2014). Catalysis for Fluorination and Trifluoromethylation. PMC. [Link]

-

Schaff, J. (1989). Fluorinated Esters: Synthesis and Identification. PDXScholar. [Link]

-

(2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

-

(2025). Strong Lewis acidic catalysts for C–F bond activation by fluorination of activated γ-Al2O3. Catalysis Science & Technology. [Link]

-

(2022). The influence of fluorine in asymmetric catalysis. Sci-Hub. [Link]

-

(2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

(2018). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry. [Link]

-

(2023). C–F Activation of Fluorinated Esters Using Photocatalytically Generated Diaminoalkyl Radical. Organic Letters. [Link]

-

(2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Macmillan Group - Princeton University. [Link]

-

(2025). esterification - alcohols and carboxylic acids. Chemguide. [Link]

-

(2025). Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]

-

(2025). Ester synthesis by esterification. Organic Chemistry Portal. [Link]

-

(2025). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]

Sources

- 1. Ester synthesis by esterification [organic-chemistry.org]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Selective Leaching of Valuable Metals from Spent Fluid Catalytic Cracking Catalyst with Oxalic Acid [mdpi.com]

Technical Support Center: Identifying Byproducts in Dimethyl Hexafluoroglutarate Reactions by GC-MS

Welcome to the technical support center for the analysis of Dimethyl hexafluoroglutarate (DMHFG) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental choices and ensure the integrity of your results.

Introduction: The Challenge of Analyzing Dimethyl Hexafluoroglutarate

Dimethyl hexafluoroglutarate (C₇H₆F₆O₄, CAS: 1513-62-8) is a valuable fluorinated building block in organic synthesis.[1] However, its reactivity and the nature of fluorinated compounds present unique challenges during reaction monitoring and final product analysis. The high electronegativity of fluorine atoms can influence reaction pathways, leading to the formation of unexpected byproducts. Furthermore, the analysis of these compounds by GC-MS requires careful method development to achieve optimal separation and unambiguous identification. This guide provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to the GC-MS analysis of DMHFG and its reaction-derived impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing expert insights and actionable solutions.

FAQ 1: What are the most likely byproducts in a Dimethyl hexafluoroglutarate synthesis reaction?

Answer:

Based on the fundamental principles of esterification and the reactivity of fluorinated compounds, several byproducts can be anticipated. While direct literature on the specific impurity profile of DMHFG synthesis is scarce, we can infer the most probable byproducts from established reaction mechanisms:

-